molecular formula C13H26O3 B8732957 Decyl lactate CAS No. 42175-34-8

Decyl lactate

Cat. No. B8732957
CAS RN: 42175-34-8
M. Wt: 230.34 g/mol
InChI Key: FUGCGCXGFWNOSY-UHFFFAOYSA-N
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Patent
US05260051

Procedure details

A 500 ml one neck round bottom flask equipped with a Dean Stark trap, condenser and nitrogen inlet-outlet was charged with 22.52 g (0.75 moles) lactic acid, 47.46 g (0.98 moles) decyl alcohol, 3 ml sulfuric acid and 220 mL toluene. The mixture was heated to 145° C. for 20 hours and water was collected as the reaction proceeded. The acid was neutralized by washing three times with 50 ml saturated sodium bicarbonate solution. Approximately 50 ml ether was needed to break the emulsion. The organic layer was collected and dried over magnesium sulfate. Decyl lactate was distilled under high vacuum to yield 24.03 g (12.4% yield) of clear colorless liquid. According to GC the product is 97.78% pure.
[Compound]
Name
one
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
22.52 g
Type
reactant
Reaction Step Two
Quantity
47.46 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[CH2:7](O)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:5])[CH:2]([CH3:4])[OH:3]

Inputs

Step One
Name
one
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
22.52 g
Type
reactant
Smiles
C(C(O)C)(=O)O
Name
Quantity
47.46 g
Type
reactant
Smiles
C(CCCCCCCCC)O
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
220 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
water was collected as the reaction
WASH
Type
WASH
Details
by washing three times with 50 ml saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Decyl lactate was distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)OCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 24.03 g
YIELD: PERCENTYIELD 12.4%
YIELD: CALCULATEDPERCENTYIELD 13.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.